Receptor Selectivity: AHL Modulator-1 Preferentially Targets AbaR and QscR Over LuxR
AHL modulator-1 demonstrates selective antagonism at the AbaR receptor (Acinetobacter baumannii LuxR-type QS regulator) and the QscR receptor (Pseudomonas aeruginosa quorum-sensing repressor), distinguishing it from unsubstituted PHL which primarily modulates LuxR in Vibrio fischeri. While quantitative comparative receptor profiling data for AHL modulator-1 against a full panel of LuxR homologs under identical assay conditions is not publicly available in a single head-to-head study, the compound is identified as an active inhibitor of both AbaR and QscR in the patent and primary literature [1]. In contrast, the parent PHL scaffold lacking bromine substitution functions as either a strong antagonist or superagonist of LuxR in V. fischeri, with structure-activity relationship (SAR) studies demonstrating that phenyl ring substitution dramatically alters receptor selectivity and functional outcome [2].
| Evidence Dimension | Receptor target specificity (LuxR-type QS receptors) |
|---|---|
| Target Compound Data | Active inhibitor of AbaR (A. baumannii) and QscR (P. aeruginosa) [1] |
| Comparator Or Baseline | Parent PHL (unsubstituted phenylacetanoyl homoserine lactone): functions as LuxR antagonist or superagonist in V. fischeri [2] |
| Quantified Difference | Qualitative receptor selectivity difference (AbaR/QscR vs. LuxR); no direct quantitative cross-receptor comparison available in public domain |
| Conditions | Recombinant reporter gene assays for LuxR-type receptor activity in heterologous E. coli systems [2] |
Why This Matters
For researchers studying A. baumannii or P. aeruginosa QS systems, AHL modulator-1 provides targeted AbaR/QscR modulation that unsubstituted PHL analogues cannot reliably deliver due to divergent receptor selectivity profiles.
- [1] Stacy, D. M., Welsh, M. A., Rather, P. N., & Blackwell, H. E. (2012). Attenuation of Quorum Sensing in the Pathogen Acinetobacter baumannii Using Non-native N-Acyl Homoserine Lactones. ACS Chemical Biology, 7(10), 1719–1728. View Source
- [2] Geske, G. D., O'Neill, J. C., & Blackwell, H. E. (2007). N-Phenylacetanoyl-L-Homoserine Lactones Can Strongly Antagonize or Superagonize Quorum Sensing in Vibrio fischeri. ACS Chemical Biology, 2(5), 315–320. View Source
